2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
This compound features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core linked via a 3-oxopropyl chain to a piperazine ring substituted with a furan-2-carbonyl group. The benzoisothiazolone moiety is a sulfone derivative, contributing to its electron-deficient aromatic system, while the furan-2-carbonyl group introduces a heterocyclic carbonyl motif.
Properties
IUPAC Name |
2-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-17(20-9-11-21(12-10-20)19(25)15-5-3-13-28-15)7-8-22-18(24)14-4-1-2-6-16(14)29(22,26)27/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCNUVDWPRMQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic synthesisThe reaction conditions often involve the use of organic solvents such as ethanol or chloroform, and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts would be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exhibit significant anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, they may inhibit the proliferation of various cancer cell lines by modulating the expression of genes involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects. Preliminary studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal focused on the anticancer effects of compounds structurally related to this compound. Researchers found that these compounds inhibited tumor growth in xenograft models by inducing apoptosis and reducing tumor vascularization .
Case Study 2: Antimicrobial Screening
In another study, a series of derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications to the furan and piperazine moieties significantly enhanced antibacterial potency against resistant strains of Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets in biological systems. The furan-2-carbonyl piperazine moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s closest structural analogues differ in the piperazine substituents:
2-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 663169-15-1):
- Substituent: 4-Methoxyphenyl on piperazine .
- Molecular Formula: C21H23N3O5S.
- Molar Mass: 429.49 g/mol.
- Predicted Properties:
2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Substituent: Phenyl on piperazine . Molecular Formula: Not explicitly provided, but estimated as C20H21N3O3S.
Target Compound (Furan-2-carbonyl-substituted) :
- Substituent: Furan-2-carbonyl on piperazine.
- Molecular Formula: Estimated as C19H19N3O6S (based on furan-2-carbonyl replacing 4-methoxyphenyl).
- Key Differences:
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Density and Boiling Point : The furan-2-carbonyl group’s reduced steric bulk and planar structure likely lower density and boiling point compared to the 4-methoxyphenyl analogue .
- Acidity/Basicity : The furan carbonyl’s electron-withdrawing effect may decrease the piperazine nitrogen’s basicity, increasing pKa relative to the methoxyphenyl analogue .
Biological Activity
The compound 2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.48 g/mol. The structure includes a furan ring, a piperazine moiety, and a benzo[d]isothiazole core, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carbonyl derivatives with piperazine and subsequent modifications to introduce the benzo[d]isothiazole framework. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]isothiazole exhibit promising anticancer properties. For instance, compounds similar to the one have shown significant inhibition of cell proliferation in various cancer cell lines. A study demonstrated that certain derivatives induced apoptosis in HL-60 and U937 human leukemia cells, with IC50 values in the low micromolar range .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HL-60 | 1.4 | Tubulin polymerization inhibition |
| Compound B | U937 | 1.6 | Induction of apoptosis |
| Target Compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that modifications to the piperazine or isothiazole portions may enhance this activity .
Neuroprotective Effects
Emerging research indicates that compounds containing isothiazole derivatives may exhibit neuroprotective effects. They have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy in Leukemia Models
In a controlled study involving HL-60 leukemia cells, treatment with the target compound resulted in a significant increase in apoptotic markers as assessed by flow cytometry. The sub-G1 peak representing apoptotic cells increased significantly at concentrations above 100 nM, indicating effective induction of programmed cell death .
Case Study 2: Antimicrobial Screening
A series of derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan and piperazine moieties enhanced antimicrobial efficacy, with some compounds showing minimum inhibitory concentrations (MICs) below 10 µg/mL .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction conditions?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide core with a propyl linker. This step often uses nucleophilic substitution or amidation reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Step 2 : Introduction of the furan-2-carbonyl-piperazine moiety via acylation. Reagents like EDCI/HOBt or DCC are used to activate the carbonyl group, with monitoring by TLC to avoid over-reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to the compound’s polarity and potential byproducts .
Key Challenges :
- Sensitivity of the isothiazolone ring to redox conditions .
- Optimization of reaction time to prevent degradation of the furan group .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | DMF, K₂CO₃, 70°C | 40–50% |
| 2 | EDCI, HOBt, CH₂Cl₂ | 30–46% |
Q. Which spectroscopic and crystallographic methods validate its structural integrity?
- 1H/13C NMR : Used to confirm substituent connectivity. For example, the furan carbonyl proton appears as a distinct singlet (~δ 7.5–8.0 ppm), while the piperazine protons show splitting patterns between δ 2.5–3.5 ppm .
- X-ray Diffraction : Resolves stereoelectronic effects, such as the planarity of the isothiazolone ring and torsional angles in the propyl linker .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₂₀H₂₀N₃O₆S) with <2 ppm error .
Q. What preliminary biological targets are hypothesized based on structural analogs?
- The piperazine-furan motif suggests potential interaction with CNS receptors (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive agents .
- The benzoisothiazolone core may confer antimicrobial or anti-inflammatory activity , as seen in analogs with substituted sulfone groups .
- Initial screens should include in vitro binding assays (e.g., radioligand displacement) and enzyme inhibition studies (e.g., COX-2 or kinase targets) .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining stereochemical purity?
- Catalyst Screening : Use Pd-based catalysts for Suzuki couplings (if aryl halides are intermediates) to enhance efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time for steps prone to decomposition (e.g., furan acylation) .
- Protection/Deprotection Strategies : Temporarily shield reactive sites (e.g., tertiary amines) during harsh reactions .
Case Study : A related benzothiazolone derivative achieved a 68% yield using microwave conditions (100°C, 20 min) versus 46% under traditional heating .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents : Synthesize analogs with:
-
Alternative heterocycles (e.g., thiophene instead of furan) .
-
Modified linkers (e.g., ethylene glycol chains) to probe flexibility .
- Assay Platforms :
-
Cellular assays : Measure IC₅₀ in target-specific cell lines (e.g., neuronal cells for CNS activity).
-
Computational docking : Map interactions with receptor binding pockets (e.g., 5-HT₂A homology models) .
Example SAR Finding :
In a study of piperazine-benzisothiazolone hybrids, replacing furan with a phenyl group reduced antimicrobial activity by 70%, highlighting the furan’s role in target binding .
Q. How to resolve contradictions in biological data across studies?
- Control for Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the furan ring) .
- Batch Consistency : Ensure synthetic purity (>95% by HPLC) to exclude confounding effects from impurities .
- Species-Specific Variability : Test across multiple models (e.g., murine vs. human cell lines) to assess translational relevance .
Data Conflict Example : A compound showed potent in vitro activity but failed in vivo due to poor blood-brain barrier penetration. Solution: Introduce logP-optimizing substituents (e.g., methyl groups) .
Methodological Guidelines
- Synthetic Protocols : Prioritize anhydrous conditions for acylation steps .
- Analytical Validation : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
- Biological Testing : Include positive controls (e.g., known receptor antagonists) and dose-response curves to ensure assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
